

Octylboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Octylboronic acid

Cat. No.: B1336039

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

CAS Number: 28741-08-4 IUPAC Name: **Octylboronic acid**

Abstract

Octylboronic acid, a member of the versatile boronic acid family, is a chemical compound with significant potential across various scientific disciplines. Its unique chemical properties, stemming from the electron-deficient boron atom, make it a valuable tool in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, its ability to reversibly bind with diols has positioned it as a candidate for applications in chemical sensing and drug delivery. This technical guide provides a comprehensive overview of **octylboronic acid**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this multifaceted molecule.

Chemical and Physical Properties

Octylboronic acid is an organic compound characterized by an eight-carbon alkyl chain attached to a boronic acid functional group ($-B(OH)_2$). This structure imparts both hydrophobic (the octyl chain) and hydrophilic (the boronic acid group) characteristics to the molecule.

Property	Value	Reference
CAS Number	28741-08-4	[1]
IUPAC Name	Octylboronic acid	
Molecular Formula	C ₈ H ₁₉ BO ₂	[1]
Molecular Weight	158.05 g/mol	[1]
Appearance	White to off-white powder or crystals	
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.	
Storage	Store in a cool, dry place away from moisture and oxidizing agents.	[1]

Synthesis and Characterization

A common method for the synthesis of alkylboronic acids like **octylboronic acid** is through the hydroboration of the corresponding alkene followed by hydrolysis.

Experimental Protocol: Synthesis of Octylboronic Acid

Materials:

- 1-Octene
- Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (30% solution)
- Diethyl ether

- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 1-octene (e.g., 10 mmol) under an inert atmosphere (e.g., nitrogen or argon).
- Anhydrous diethyl ether is added to dissolve the 1-octene.
- The flask is cooled in an ice bath.
- A solution of borane-tetrahydrofuran complex (e.g., 1.1 equivalents) is added dropwise to the stirred solution of 1-octene over a period of 30 minutes, maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
- The reaction is then cooled again in an ice bath, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
- The mixture is stirred at room temperature for 1 hour.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield pure **octylboronic acid**.

Characterization: The synthesized **octylboronic acid** can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the B-O and O-H bonds.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Octylboronic acid is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[\[2\]](#)
[\[3\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling of Octylboronic Acid with an Aryl Halide

Materials:

- **Octylboronic acid**
- Aryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., potassium carbonate, K_2CO_3)

- Solvent (e.g., a mixture of toluene and water)
- Schlenk flask
- Magnetic stirrer
- Reflux condenser
- Inert atmosphere (nitrogen or argon)

Procedure:

- To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol), **octylboronic acid** (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).
- Add the palladium catalyst (e.g., 0.02-0.05 mmol).
- Add the degassed solvent system (e.g., toluene/water 4:1).
- The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel to afford the coupled product.^{[4][5]}

Logical Workflow for Suzuki Coupling:



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Caption: A logical workflow for performing a Suzuki-Miyaura coupling reaction.

Biological Applications

Boronic acids, including **octylboronic acid**, have garnered significant interest in the field of drug development and chemical biology due to their unique interactions with biological molecules.

Enzyme Inhibition

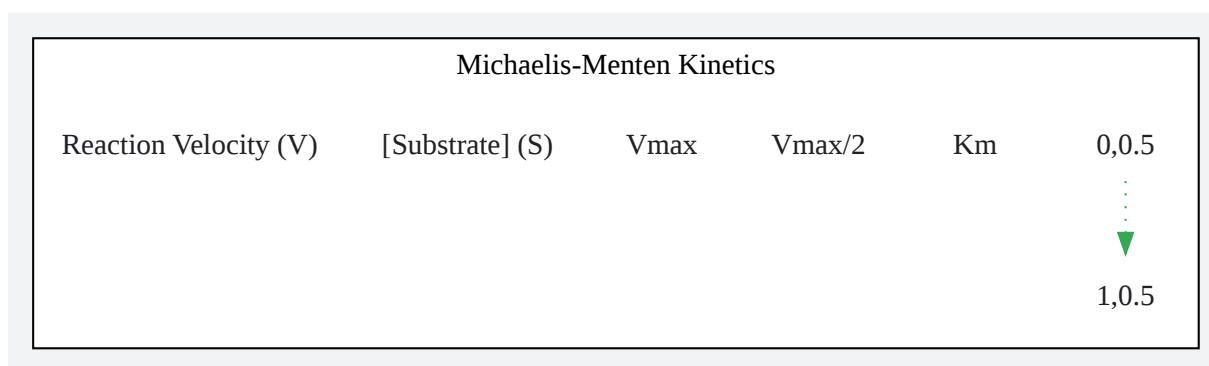
The boronic acid moiety can act as a transition state analog inhibitor for certain serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, leading to enzyme inhibition. While specific data for **octylboronic acid** is limited, the general principle suggests its potential as an enzyme inhibitor.

Experimental Protocol: Enzyme Inhibition Assay A general protocol to assess the inhibitory effect of **octylboronic acid** on a target enzyme would involve:

- **Preparation of Reagents:** Prepare buffer solutions, the target enzyme solution, a substrate solution that produces a measurable signal (e.g., colorimetric or fluorescent), and a solution of **octylboronic acid** at various concentrations.
- **Assay Procedure:**
 - In a microplate, add the enzyme solution to wells containing different concentrations of **octylboronic acid** (and a control with no inhibitor).
 - Incubate the enzyme and inhibitor for a specific period to allow for binding.
 - Initiate the enzymatic reaction by adding the substrate.

- Monitor the reaction rate by measuring the change in signal over time using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **octylboronic acid**.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.^[6]

Michaelis-Menten Kinetics Visualization:



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Caption: A representative Michaelis-Menten plot illustrating enzyme kinetics.

Cytotoxicity

The cytotoxic effects of boronic acid derivatives against various cancer cell lines have been reported. While specific data for **octylboronic acid** is not extensively available, general cytotoxicity assays can be employed to evaluate its potential.^{[7][8]}

Experimental Protocol: MTT Cytotoxicity Assay

- Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate to allow for cell attachment.
- Treatment: Treat the cells with various concentrations of **octylboronic acid** for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[\[9\]](#)[\[10\]](#)

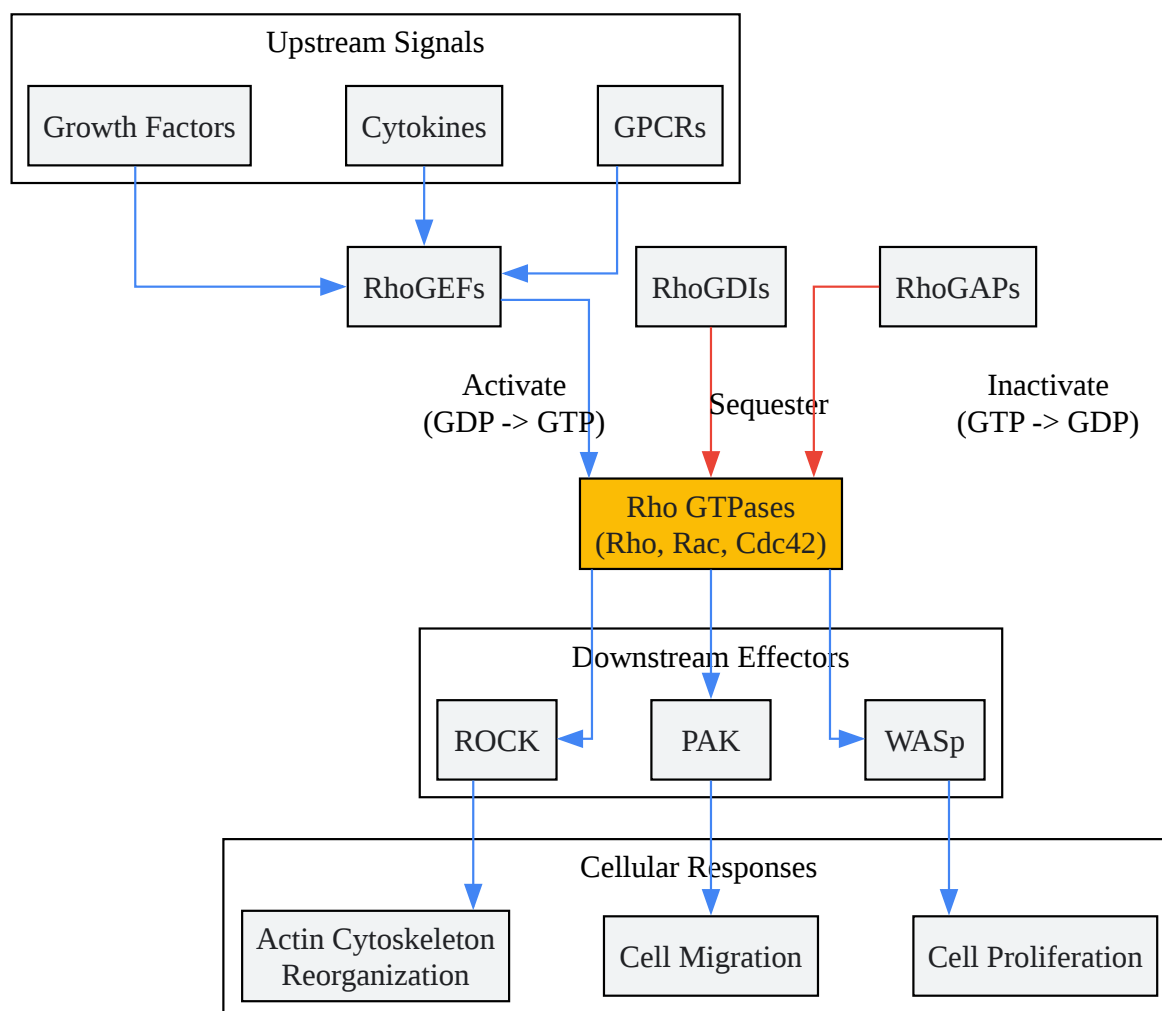
Cell Line	IC ₅₀ (μM)	Exposure Time (h)	Reference
HL-60 (Leukemia)	500 (for Boric Acid)	Not Specified	[7] [8]
HeLa (Cervical Cancer)	8 (for a specific extract)	48	[9]
MCF-7 (Breast Cancer)	8 (for a specific extract)	48	[9]

Note: The IC₅₀ values presented are for related boron compounds or extracts and are for illustrative purposes. Specific testing of octylboronic acid is required.

Signaling Pathway Interactions

Some boronic acid derivatives have been shown to interfere with cellular signaling pathways, such as the Rho GTPase pathway, which is involved in cell migration and proliferation.[\[11\]](#)[\[12\]](#)[\[13\]](#) The lipophilic octyl chain of **octylboronic acid** may facilitate its interaction with cellular membranes and membrane-associated proteins involved in signaling cascades.

Rho GTPase Signaling Pathway:



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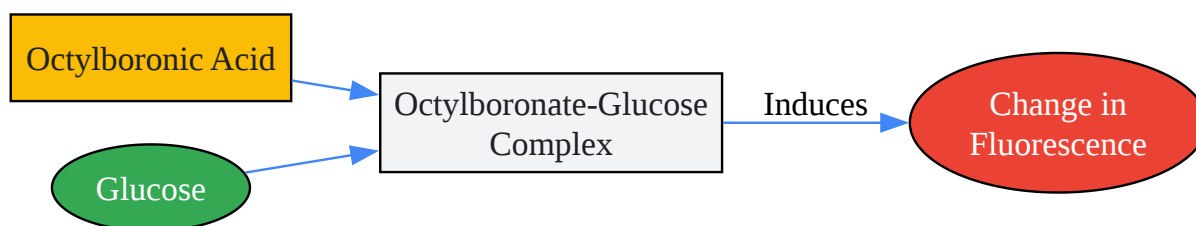
Caption: Simplified diagram of the Rho GTPase signaling pathway.

Glucose Sensing

The ability of boronic acids to form reversible covalent bonds with the diol groups of saccharides has led to their investigation as glucose sensors.[14][15][16][17] The binding of

glucose to a boronic acid-appended fluorophore can induce a change in its fluorescence properties, allowing for quantitative glucose detection. The development of **octylboronic acid**-based sensors could be explored for applications in continuous glucose monitoring.

Glucose Binding Workflow:



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Caption: Workflow illustrating the principle of glucose sensing by **octylboronic acid**.

Conclusion

Octylboronic acid is a versatile chemical entity with established utility in organic synthesis and promising potential in various biological applications. Its role as a key building block in Suzuki-Miyaura coupling is well-recognized. Further research into its specific interactions with enzymes, its effects on cellular signaling pathways, and its potential as a component in sensing technologies is warranted. This guide provides a foundational understanding and practical protocols to facilitate further exploration and application of **octylboronic acid** in research and development.

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